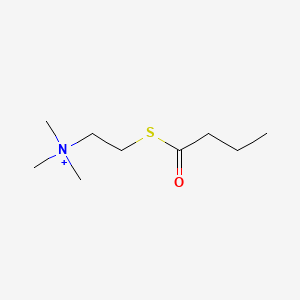

Butyrylthiocholine

説明

Historical Context of Butyrylthiocholine in Enzymology

The historical use of this compound in enzymology is closely tied to the study of cholinesterases, a family of enzymes crucial for neurotransmission. These enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE, also known as pseudocholinesterase), hydrolyze choline (B1196258) esters. This compound emerged as a valuable substrate for distinguishing and characterizing the activity of BChE. Early investigations into cholinesterase variants and their activities often employed this compound to differentiate between the two main types of cholinesterases based on their substrate preferences .

This compound as a Research Tool and Biochemical Reagent

This compound serves as a fundamental research tool and biochemical reagent, primarily for the determination of butyrylcholinesterase activity nih.govdrugbank.commedchemexpress.com. Its application is rooted in the Ellman's method, a widely adopted spectrophotometric technique. In this assay, BChE catalyzes the hydrolysis of this compound into butyrate (B1204436) and thiocholine (B1204863) drugbank.comontosight.aiontosight.ai. The released thiocholine then reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm ontosight.aidergipark.org.trnih.govnih.gov. The rate of color change is directly proportional to the enzyme's activity.

Key aspects of its use as a reagent include:

Specificity for Butyrylcholinesterase: this compound is a more specific substrate for BChE compared to acetylthiocholine (B1193921), which is preferred by AChE ontosight.ai. This specificity allows researchers to selectively measure BChE activity, even in samples containing both cholinesterases researchgate.netresearchgate.netnih.gov.

Kinetic Studies: Researchers use this compound to investigate the kinetic properties of BChE, including Michaelis-Menten constant (Km) and maximum velocity (Vmax) nih.govnih.govtandfonline.com. For instance, studies on human butyrylcholinesterase have shown that the hydrolysis of this compound follows Michaelis-Menten kinetics, with a reported Km of 0.10 mM nih.gov.

Inhibitor Screening: this compound is crucial in screening for and characterizing cholinesterase inhibitors, which are of interest in drug discovery, particularly for neurodegenerative diseases like Alzheimer's disease tandfonline.comtandfonline.comacs.orgmdpi.com. The compound allows for the evaluation of inhibitory efficacy by measuring the reduction in BChE activity in the presence of test compounds dergipark.org.trajol.info.

Table 1: Substrate Preference of Cholinesterases

| Enzyme | Preferred Substrate |

| Acetylcholinesterase (AChE) | Acetylthiocholine (ATCh) |

| Butyrylcholinesterase (BChE) | This compound (BTCh) |

Table 2: Typical Assay Components for BChE Activity Measurement using this compound

| Component | Role | Typical Concentration/Amount |

| This compound (BTCh) | Substrate | 0.005 mM - 5 mM dergipark.org.trnih.govtandfonline.com |

| Butyrylcholinesterase (BChE) | Enzyme | 0.03 U/mL to 317 pM nih.govfrontiersin.org |

| 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB) | Chromogenic reagent (Ellman's reagent) | 0.1 mM - 1 mM nih.govnih.gov |

| Buffer Solution | Maintains pH | 50 mM - 0.1 M, pH 7.7-8.0 dergipark.org.trnih.govfrontiersin.org |

Scope and Significance in Contemporary Biochemical Investigation

In contemporary biochemical investigation, this compound continues to hold significant importance, particularly in studies related to cholinesterases and their roles in health and disease. Its use extends to:

Neurodegenerative Disease Research: BChE is implicated in Alzheimer's disease, and this compound is indispensable for studying BChE's activity and for discovering and evaluating potential BChE inhibitors as therapeutic agents ontosight.aitandfonline.comtandfonline.comacs.orgmdpi.com. Research aims to develop selective BChE inhibitors that could be beneficial, especially in later stages of Alzheimer's disease acs.org.

Toxicology and Bioscavenging: BChE plays a critical role in detoxifying various organophosphorus compounds, including pesticides and nerve agents, as well as certain drugs like cocaine and succinylcholine (B1214915) ontosight.aimdpi.comresearchgate.netnih.gov. This compound is used to assess BChE activity as a biomarker for exposure to anticholinesterase agents researchgate.net. Studies involving this compound help understand the enzyme's capacity as a bioscavenger and its potential for prophylactic use against organophosphate poisoning nih.govneu.edu.tr.

Enzyme Characterization and Engineering: this compound is used to characterize BChE from various sources, including different animal species and engineered enzyme mutants researchgate.netnih.govnih.gov. This helps in understanding species-specific differences in cholinesterase activity and in developing more stable or efficient BChE variants for therapeutic or diagnostic applications nih.govnih.gov.

Diagnostic Assays: this compound is a key component in diagnostic kits for measuring serum cholinesterase activity, which can indicate liver function or exposure to organophosphorus pesticides researchgate.netseamaty.com.

The continued relevance of this compound underscores its role as a precise and reliable tool for unraveling the complex biochemistry of cholinesterases and their broader physiological and pathological implications.

Structure

3D Structure

特性

CAS番号 |

4555-00-4 |

|---|---|

分子式 |

C9H20NOS+ |

分子量 |

190.33 g/mol |

IUPAC名 |

2-butanoylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

InChIキー |

AWBGQVBMGBZGLS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC[N+](C)(C)C |

正規SMILES |

CCCC(=O)SCC[N+](C)(C)C |

他のCAS番号 |

4555-00-4 1866-16-6 |

ピクトグラム |

Irritant |

同義語 |

(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |

製品の起源 |

United States |

Butyrylthiocholine As an Enzymatic Substrate

Hydrolysis by Cholinesterases

Butyrylthiocholine undergoes hydrolysis when acted upon by cholinesterase enzymes, primarily butyrylcholinesterase (BChE) and, to a lesser extent, acetylcholinesterase (AChE). This enzymatic reaction involves the cleavage of its ester bond.

Butyrylcholinesterase (BChE) Catalysis

Butyrylcholinesterase (BChE) is the primary enzyme responsible for the efficient hydrolysis of this compound. ontosight.ainih.gov

The catalytic action of BChE on this compound results in the formation of two main products: thiocholine (B1204863) and butyrate (B1204436) (also known as butyric acid). nih.govscbt.com This hydrolysis reaction is fundamental to the biochemical assays used to quantify BChE activity. The released thiocholine then readily reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent, to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be detected spectrophotometrically at 412 nm, allowing for the real-time monitoring and quantification of enzyme activity. mdpi.comontosight.ai

The thioester bond present in this compound significantly influences its reactivity as an enzymatic substrate. This bond enhances the susceptibility of the carbonyl carbon to nucleophilic attack by the catalytic serine residue within the active site of BChE. scbt.com The catalytic mechanism of BChE, like other serine hydrolases, involves a catalytic triad (B1167595) typically composed of serine, histidine, and glutamate (B1630785) residues. acs.orgneu.edu.tr During catalysis, the nucleophilic attack by the active site serine converts the carbonyl carbon from an sp² hybridization state in the substrate to an sp³ hybridization state in the transient tetrahedral intermediate. nih.gov

Thioesters are generally more reactive towards nucleophilic attack compared to their oxygen ester counterparts. This increased reactivity is attributed to several factors: the sulfur atom in the thioester linkage is less capable of participating in electron delocalization through the acyl group, which results in a more positive (electrophilic) acyl carbon. Additionally, the carbon-sulfur (C-S) bond is weaker than the carbon-oxygen (C-O) bond, and the thiolate (or thiol, if protonated) is a superior leaving group compared to an alkoxide (or alcohol). These combined factors render thioesters, including this compound, more effective acylating agents. stackexchange.com

Formation of Thiocholine and Butyrate

Acetylcholinesterase (AChE) Interaction

While both cholinesterases can interact with this compound, their efficiencies and specificities differ considerably.

Acetylcholinesterase (AChE) exhibits a high specificity for smaller substrates, particularly acetylthiocholine (B1193921) (ATCh). In contrast, BChE preferentially hydrolyzes larger substrates. plos.org Consequently, this compound, with its larger acyl group, is significantly more resistant to hydrolysis by AChE compared to BChE. ontosight.ai Although BChE hydrolyzes this compound with admirable efficiency, characterized by a catalytic rate constant (kcat) of approximately 10³ s⁻¹, AChE is considered virtually inactive on larger substrates like butyrylcholine (B1668140) and, by extension, this compound. nih.govplos.org

The difference in substrate specificity between AChE and BChE is a key characteristic that allows researchers to distinguish their activities in mixed enzyme samples.

Table 1: Comparative Hydrolysis of this compound by Cholinesterases

| Enzyme | Substrate Specificity (General) | Efficiency with this compound | Catalytic Rate (kcat) for this compound |

| Butyrylcholinesterase (BChE) | Prefers larger substrates | High efficiency | ~10³ s⁻¹ nih.gov |

| Acetylcholinesterase (AChE) | Prefers smaller substrates | Very low / Virtually inactive | Not typically reported due to low activity |

The reactivity of AChE with this compound is influenced by the structural characteristics of the enzyme's active site. Both AChE and BChE possess a deep, narrow active site gorge, approximately 20 Å deep, where hydrolysis occurs. acs.orgtandfonline.com However, key structural differences, particularly in the number and arrangement of aromatic residues lining this gorge, lead to distinct substrate specificities. nih.gov

AChE's active site gorge is lined by numerous aromatic residues, which play a critical role in substrate binding and catalytic efficiency. acs.org These structural constraints make AChE highly selective for its natural substrate, acetylcholine (B1216132), and smaller analogs like acetylthiocholine. The larger butyryl group of this compound presents a steric hindrance that significantly impedes its efficient binding and catalytic processing by AChE. plos.org

Furthermore, AChE can exhibit substrate inhibition at moderate to high substrate concentrations. This phenomenon, observed with substrates like acetylthiocholine, can arise from a substrate molecule binding to a peripheral anionic site (PAS) at the mouth of the gorge, thereby hindering the exit of products, or by the binding of two substrate molecules within the active site gorge at very high concentrations. embopress.org While BChE typically does not show substrate inhibition with this compound and may even exhibit substrate activation, this differential response further highlights the distinct interaction profiles of these two cholinesterases with this compound. plos.org

Comparative Hydrolysis Efficiency

Enzymatic Reaction Kinetics

The enzymatic hydrolysis of this compound by cholinesterases, especially butyrylcholinesterase, exhibits complex kinetic behaviors that often deviate from simple Michaelis-Menten kinetics nih.govnih.govcitius.technology. These deviations can include substrate activation and substrate inhibition phenomena, necessitating comprehensive kinetic modeling approaches for accurate description nih.govcitius.technologycdnsciencepub.comcdnsciencepub.com.

Michaelis-Menten Kinetics and Deviations

While this compound hydrolysis by butyrylcholinesterase can be described by simple Michaelis-Menten kinetics at low substrate concentrations, deviations are frequently observed as substrate concentrations increase nih.govnih.gov. For instance, studies on horse plasma butyrylcholinesterase have shown that the steady-state kinetics of this compound hydrolysis deviate from classical Michaelis-Menten behavior nih.govnih.gov. This non-Michaelis-Menten behavior has been attributed to the enzyme displaying complex kinetics rather than being a mixture of enzymes nih.gov. Similarly, rat intestinal BChE also demonstrates non-hyperbolic Michaelis-Menten kinetics with this compound citius.technology.

Substrate Activation Phenomena

Substrate activation, where an increase in substrate concentration beyond a certain point leads to an increase in the enzyme's turnover number (kcat), is a characteristic property observed with butyrylcholinesterase when this compound is the substrate cdnsciencepub.comcdnsciencepub.comresearchgate.net. This phenomenon has been reported for horse serum butyrylcholinesterase at high substrate concentrations cdnsciencepub.comcdnsciencepub.comnih.gov. For example, rat intestinal butyrylcholinesterase exhibits substrate activation at low this compound concentrations (0.05–0.5 mM), with a Hill coefficient (nH) of 2.2 citius.technology. This activation is thought to involve the binding of an additional substrate molecule to a peripheral regulatory site on the enzyme, which can induce a conformational change that enhances catalytic ability cdnsciencepub.comcdnsciencepub.com.

Substrate Inhibition Effects

Conversely, substrate inhibition, where very high concentrations of this compound lead to a decrease in enzyme activity, can also occur nih.govresearchgate.net. This effect has been observed with human butyrylcholinesterase at very high this compound concentrations nih.gov. For rat intestinal butyrylcholinesterase, substrate inhibition is detected at high this compound concentrations (0.5–2.0 mM), with a Hill coefficient (nH) of 0.375 citius.technology. This phenomenon is often attributed to excess substrate binding to a peripheral anionic site on the enzyme, which can suppress hydrolytic activity researchgate.net.

Comprehensive Kinetic Modeling Approaches

Due to the complex kinetic behavior of butyrylcholinesterase with this compound, including both substrate activation and inhibition, comprehensive kinetic modeling approaches are necessary to accurately describe the enzymatic reaction nih.govcdnsciencepub.comcdnsciencepub.com. These models often go beyond the simple Michaelis-Menten equation and may involve assumptions about additional substrate binding sites or allosteric conformational changes nih.govcitius.technologycdnsciencepub.com. For instance, a molecular model for horse serum butyrylcholinesterase suggests binding of one acyl group and one ester molecule, but not two ester molecules simultaneously, implying a functional cooperative dimer nih.gov. The observed enzymatic mechanism of BChE, including negative cooperativity at high substrate concentrations, can be explained by a series of binding steps within the active site citius.technology.

Mechanism of this compound Hydrolysis

The hydrolysis of this compound by butyrylcholinesterase proceeds through a well-defined catalytic mechanism characteristic of serine hydrolases nih.govacs.org. This mechanism involves a series of steps, primarily categorized into acylation and deacylation stages nih.govacs.orgnih.gov.

Acylation and Deacylation Stages

The fundamental catalytic hydrolysis pathway of this compound by butyrylcholinesterase, similar to other serine hydrolases, consists of two main stages: acylation and deacylation nih.govacs.orgmdpi.com. In the acylation stage, the hydroxyl group of a catalytic serine residue (Ser-198 in human BChE) performs a nucleophilic attack on the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate nih.govacs.org. This is followed by the release of thiocholine and the formation of an acylated enzyme intermediate ontosight.ainih.govacs.org.

The deacylation stage then involves the attack of a water molecule on the acyl-enzyme intermediate mdpi.com. This attack, often facilitated by a double-proton-transfer mechanism, leads to the hydrolysis of the acyl-enzyme bond, releasing butyrate and regenerating the free enzyme nih.govacs.org. The rate-determining step in the BChE-catalyzed hydrolysis can vary depending on the substrate, but for some substrates, the first step of deacylation has been identified as the highest energy barrier nih.govacs.org.

Role of Active Site Residues in Catalysis

Butyrylcholinesterase, like acetylcholinesterase, features a deep, approximately 20 Å active site gorge where hydrolysis occurs. The efficiency of this catalytic process is significantly influenced by a highly conserved arrangement of amino acid residues within this gorge. researchgate.netacs.orgacs.org

At the core of BChE's catalytic machinery is the "catalytic triad," a classic arrangement of three amino acid residues: Serine (Ser198), Histidine (His438), and Glutamate (Glu325 or Glu332). This triad is positioned at the bottom of the active site gorge and mediates the hydrolysis reaction. Ser198 acts as the nucleophile, His438 as a general base/acid, and Glu325/Glu332 stabilizes the protonated histidine. researchgate.netnih.govnih.govresearchgate.net

Beyond the catalytic triad, other residues contribute to substrate binding and catalytic efficiency:

Tryptophan (Trp82) : Located near the active site, Trp82 facilitates catalysis by forming π-cation interactions with substrates, aiding in their proper alignment with the catalytic serine. researchgate.netcapes.gov.brnih.gov

Aspartate (Asp70) : This anionic residue, part of a peripheral site (P-site), interacts with cationic substrates and guides them down the gorge towards the catalytic triad. Mutation of Asp70 to an uncharged residue can significantly impact substrate activation. researchgate.netacs.orgacs.org

Tyrosine (Tyr332) : Implicated in the binding of substrates and inhibitors to BChE, Tyr332 is considered a component of the peripheral anionic site (P-site), along with Asp70. acs.orgnih.gov

Leucine (Leu286) and Valine (Val288) : These residues form part of the acyl-binding pocket, which accommodates the acyl portion of the substrate. Mutations in Leu286 can affect the enzyme's affinity for this compound and its inhibition by organophosphates. nih.govnih.gov

Phenylalanine (Phe329) : Also located near the choline (B1196258) binding site, Phe329 has been shown to interact with ligands and contribute to the plasticity of the active site. acs.orgnih.gov

Methionine (Met437) and Tyrosine (Tyr440) : Situated near the choline binding site, these residues also play roles in substrate and ligand interactions. Mutations to Met437 can significantly reduce activity, while Tyr440 mutants remain active but with altered kinetic parameters. nih.gov

The interplay of these residues ensures efficient binding and orientation of this compound for hydrolysis.

Table 1: Key Active Site Residues in Butyrylcholinesterase and Their Roles

| Residue | Location/Type | Role in Catalysis |

| Ser198 | Catalytic Triad | Nucleophile, initiates hydrolysis by attacking the substrate's carbonyl carbon. |

| His438 | Catalytic Triad | General base/acid, facilitates proton transfer during acylation and deacylation. |

| Glu325/Glu332 | Catalytic Triad | Stabilizes the protonated His438, essential for efficient proton transfer. |

| Trp82 | Active Site Gorge | Forms π-cation interactions with substrates, aids in substrate alignment. |

| Asp70 | Peripheral Anionic Site (P-site) | Interacts with cationic substrates, guides them into the active site gorge. |

| Tyr332 | Peripheral Anionic Site (P-site) | Involved in substrate and inhibitor binding at the peripheral site. |

| Leu286 | Acyl-binding Pocket | Forms part of the pocket that accommodates the acyl group of the substrate. |

| Val288 | Acyl-binding Pocket | Contributes to the structure of the acyl-binding pocket. |

| Phe329 | Near Choline Binding Site | Interacts with ligands, contributes to active site plasticity. |

| Met437 | Near Choline Binding Site | Involved in substrate and ligand interactions, critical for activity. |

| Tyr440 | Near Choline Binding Site | Interacts with substrate and ligands, affects kinetic parameters upon mutation. |

Proton Transfer Mechanisms

The catalytic hydrolysis of this compound by BChE proceeds through a fundamental pathway involving acylation and deacylation stages, characteristic of serine hydrolases. Both these stages follow a double-proton-transfer mechanism. capes.gov.brnih.gov

In the acylation step, the hydroxyl group of Ser198 acts as a nucleophile, attacking the carbonyl carbon of this compound. This attack is facilitated by His438, which abstracts a proton from Ser198, becoming protonated in the process. Subsequently, the protonated His438 donates its proton to the leaving group (thiocholine), leading to the formation of an acyl-enzyme intermediate. capes.gov.brnih.gov

During the deacylation step, a water molecule enters the active site. His438, now acting as a general base, abstracts a proton from this water molecule, making the remaining hydroxide (B78521) ion a potent nucleophile. This hydroxide then attacks the carbonyl carbon of the acyl-enzyme intermediate. The protonated His438 subsequently donates a proton back to the Ser198 oxygen, regenerating the active enzyme and releasing the butyrate product. The orientation of the His438 ring within the catalytic triad is crucial for the efficiency of this proton transfer during the catalytic cycle. researchgate.netcapes.gov.brnih.gov

Research indicates that the highest energy barrier and Gibbs free energy barrier within the catalytic process are typically associated with the first step of deacylation. capes.gov.brnih.gov

Table 2: Kinetic Parameters for this compound Hydrolysis by Human Serum Butyrylcholinesterase Variants

| Phenotype | Km (mM) (0.01-1.0 mM BTCh) | Km (mM) (1.0-50 mM BTCh) | Hill Coefficient (nH) | K1 (mM) (Dissociation Constant, Site 1) | K2 (mM) (Dissociation Constant, Site 2) |

| Usual (UU) | 0.1 - 0.2 | 0.3 - 2.0 | ~0.5 | 0.02 - 0.12 | 0.89 - 4.9 |

| Fluoride-resistant (FS) | 0.1 - 0.2 | 0.3 - 2.0 | ~0.5 | 0.02 - 0.12 | 0.89 - 4.9 |

| AK | 0.1 - 0.2 | 0.3 - 2.0 | ~0.5 | 0.02 - 0.12 | 0.89 - 4.9 |

| AJ | 0.1 - 0.2 | 0.3 - 2.0 | ~0.5 | 0.02 - 0.12 | 0.89 - 4.9 |

| Atypical (AA) | 0.1 - 0.2 | 0.3 - 2.0 | ~0.5 | 0.02 - 0.12 | 0.89 - 4.9 |

Note: The Km, K1, and K2 ranges are derived from experimental data across various phenotypes, as reported in the source. nih.gov

Methodological Applications in Enzyme Activity Assays

Spectrophotometric and Colorimetric Methodologies

Assay Optimization and Performance Parameters

Substrate Concentration Ranges for Kinetic Studies

The kinetic behavior of butyrylcholinesterase with butyrylthiocholine as a substrate varies depending on the enzyme source and concentration range. Human butyrylcholinesterase (BChE) has been observed to hydrolyze this compound following simple Michaelis-Menten kinetics within a substrate concentration range of 0.005 mM to 3.0 mM, with a reported Michaelis constant (Km) of 0.10 mM wikipedia.org. Another study indicated a Km value of 0.26 mM for BChE when using this compound in the range of 0.05–0.20 mM wikipedia.org. For horse serum BChE, a Km of 194 ± 14 µM (0.194 mM) has been reported ereztech.com.

However, not all kinetic interactions with this compound exhibit simple Michaelis-Menten behavior across all concentrations. For instance, rat intestinal BChE displays a biphasic kinetic profile. At lower substrate concentrations (0.05–0.5 mM), substrate activation is evident with a Hill coefficient (nH) of 2.2. Conversely, at higher concentrations (0.5–2.0 mM), substrate inhibition is observed, characterized by an nH of 0.375 flybase.org. This indicates that the hydrolysis of this compound iodide by rat intestinal BChE does not strictly adhere to hyperbolic Michaelis-Menten kinetics flybase.org. The catalytic efficiency (kcat/Km) for rat intestinal BChE is notably high with this compound (46,150), surpassing that with acetylthiocholine (B1193921) (16,210) and propionylthiocholine (B1208427) (25,650), suggesting increased efficiency as the acyl portion of the substrate increases in size nih.gov.

In studies involving enzyme inhibitors, dual substrate concentrations of this compound, such as 0.10 mM and 0.60 mM, are often employed to determine specific kinetic constants cenmed.com. Broad concentration ranges, from 20 pM to 5 mM, have also been utilized to comprehensively investigate the interaction of inhibitors like eserine with BChE nih.gov.

Table 1: Reported Km Values for Butyrylcholinesterase with this compound

| Enzyme Source | Substrate Concentration Range (mM) | Km (mM) | Reference |

| Human Butyrylcholinesterase | 0.005 – 3.0 | 0.10 | wikipedia.org |

| Butyrylcholinesterase | 0.05 – 0.20 | 0.26 | wikipedia.org |

| Horse Serum Butyrylcholinesterase | Not specified, but determined kinetically | 0.194 | ereztech.com |

Sample Dilution Factor Impact on Assay Results

The dilution factor of a sample is a critical determinant of assay accuracy in butyrylcholinesterase (BChE) activity measurements, particularly for biological samples such as human serum nih.govfishersci.ca. Studies have consistently shown that the measured enzyme activity is influenced by the degree of serum dilution, with more diluted serum samples generally yielding higher BChE activity nih.govfishersci.canih.gov. This effect holds true across various concentrations of this compound (BTC) nih.gov.

For reliable and accurate assessment of BChE activity in human serum using the modified Ellman's method, a 400-fold dilution of serum in conjunction with 5 mM S-butyrylthiocholine iodide has been identified as an optimal condition nih.govfishersci.canih.govfishersci.se. Linearity between absorbance and BTC concentration is typically observed in samples diluted 100-fold or more, with near-perfect linearity (R² > 0.995) achieved at dilutions of 400-fold or greater nih.gov. The minimum serum dilution that yields a nearly ideal linear slope for at least 10 minutes is 1/400 nih.gov.

The observed dependency of BChE activity on the serum dilution factor suggests that endogenous components within complex biological matrices like serum can exert an inhibitory effect on the enzyme, and this inhibition is mitigated upon dilution fishersci.canih.gov. To ensure readings fall within the standard curve, samples exhibiting BChE activity outside this range should be further diluted with assay buffer fishersci.cafishersci.ca. Human serum and plasma often necessitate dilutions of at least 1:300 for accurate measurement in fluorometric assays fishersci.cafishersci.ca. It is recommended that diluted samples be utilized within two hours of preparation to maintain assay integrity fishersci.cafishersci.ca. In instances of exceptionally high activity, manual dilution with a 9 g/L NaCl solution may be required before re-measurement fishersci.at.

Advanced Analytical Techniques

Beyond standard spectrophotometric assays, several advanced analytical techniques leverage this compound for more complex and sensitive analyses of enzyme activity and related interactions.

High-Performance Liquid Chromatography (HPLC) with Detection

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and characterizing chemical mixtures, and it finds application in assays involving this compound, particularly for identifying enzyme inhibitors or analyzing reaction products uni.luuni-freiburg.de. While direct quantification of this compound itself by HPLC is less commonly highlighted, the technique is crucial for downstream analysis of its hydrolysis products or for assessing the purity and components of assay mixtures.

HPLC systems are often coupled with various detectors, including UV-Vis spectrophotometric detectors (which can be PDA detectors), evaporative light scattering detectors (ELSD), charged aerosol detectors (CAD), and refractive index detectors (RID) uni.lu. The choice of detection method is specific to the analytical objective. For instance, UV detection at wavelengths such as 225 nm, 232 nm, or 289 nm has been reported in cholinesterase assays uni-freiburg.de. A PDA detector set at 254 nm has also been employed . Typical chromatographic conditions for such analyses often involve C-18 reversed-phase columns, with mobile phases comprising mixtures of water, methanol, and acetonitrile, and flow rates around 1.0 mL/min uni-freiburg.de.

Electrochemical Monitoring Methods

Electrochemical methods offer a highly sensitive and often real-time approach for monitoring butyrylcholinesterase (BChE) activity when this compound is used as the enzymatic substrate wikipedia.orgfishersci.sewikipedia.org. The underlying principle relies on the enzymatic hydrolysis of this compound, which releases thiocholine (B1204863). Thiocholine possesses a free thiol group that is readily susceptible to electrochemical oxidation, leading to the formation of dithiocholine as a stable product fishersci.sewikipedia.org.

This reaction can be effectively monitored using voltammetric techniques fishersci.sewikipedia.org. Chronoamperometry is a specific electrochemical method where the production of thiocholine is tracked by measuring its oxidation current at an applied voltage, such as 300 mV against an Ag/AgCl reference electrode wikipedia.org. Electrochemical biosensors have been developed by immobilizing BChE onto electrode surfaces, including screen-printed electrodes modified with carbon black and Prussian Blue nanocomposites wikipedia.org. These biosensors are capable of detecting a reduction in thiocholine production in the presence of enzyme inhibitors, with reported limits of detection for compounds like paraoxon (B1678428) as low as 3 µg/L or 60 ppb wikipedia.orgchem960.com. The simple design of these biosensors also allows for their construction using ion-sensitive field effect transistors (ISFETs) fishersci.sewikipedia.org. Continued research aims to optimize the use of this compound as a substrate in these portable, thiocholine-based sensors, particularly for applications in human blood analysis fishersci.ie.

Fluorometric Assay Adaptations

Fluorometric assays represent a highly sensitive alternative to traditional colorimetric methods for quantifying BChE activity and screening enzyme inhibitors fishersci.cafishersci.canih.govwikipedia.org. These assays consistently employ this compound as the primary substrate fishersci.cafishersci.cawikipedia.org.

One adaptation involves the use of fluorescent molecular probes that undergo a significant fluorescence enhancement upon the release of thiocholine, a product of this compound hydrolysis, through thiol-ene click chemistry wikipedia.org. This mechanism enables the real-time monitoring of BChE activity wikipedia.org. Such probes are designed to offer superior sensitivity and to minimize interference from other thiols, such as glutathione (B108866), and from acetylcholinesterase (AChE) within complex biological samples wikipedia.org. Another fluorometric approach utilizes a fluorescent substrate whose intrinsic fluorescence is quenched by an intramolecular photoinduced electron transfer process. Upon hydrolysis by BChE, this quenching is relieved, and the resulting change in fluorescence provides a straightforward method for real-time BChE activity assessment. This method can also achieve selective monitoring of BChE activity even in the presence of excess AChE fishersci.ca.

Commercial assay kits often include specific detection reagents, such as ThioStar® or AbRed Indicator, which react with the product of this compound hydrolysis to generate a fluorescent signal fishersci.cafishersci.casenescence.info. The fluorescence intensity is then measured at specific excitation and emission wavelengths (e.g., Ex/Em = 390/510 nm for ThioStar® or ~540/590 nm for AbRed Indicator) fishersci.cafishersci.casenescence.info. These fluorometric adaptations are amenable to microplate reader formats and can achieve detection limits as low as 0.012 mU/mL for BChE activity fishersci.cafishersci.ca.

Reagent Stability and Handling in Assay Preparation

Maintaining the stability of this compound and its associated reagents is paramount for ensuring the accuracy and reproducibility of enzyme activity assays. This compound iodide is typically supplied in a freeze-dried format, often with added stabilizers to preserve its integrity fishersci.ca.

Unopened assay kits containing this compound and other components are generally recommended for storage at low temperatures, typically between 2-8°C, and remain stable until the expiration date indicated on the product label wikipedia.orgfishersci.canih.govnih.govnih.gov. Some components may require storage at even lower temperatures, such as -20°C, and are often shipped on dry ice cenmed.com.

Once reconstituted, the stability of this compound stock solutions and working reagents becomes more limited. For instance, a 100X this compound stock solution, prepared by reconstituting the freeze-dried compound with purified water, should be used as directed cenmed.com. Working reagents, which frequently involve the mixture of this compound with chromogenic agents like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) or potassium hexacyanoferrate(III), have varying stabilities. Some reconstituted working reagents can be stable for up to 2 weeks when stored at 2-8°C wikipedia.org, while others may be stable for at least 7 days under similar conditions fishersci.ca. However, certain mixed reagents may have significantly shorter shelf lives, such as 2 hours at 15-25°C or 2 days at 2-8°C nih.govnih.gov.

Protection from light is a crucial handling precaution for these reagents cenmed.comwikipedia.orgnih.gov. Any visible signs of deterioration, including the presence of particles, turbidity, or an increase in blank absorbance beyond a specified threshold (e.g., A405 nm > 0.700), indicate that the reagent should be discarded wikipedia.orgnih.gov. Prior to use, small vials of reagents should be briefly centrifuged and allowed to equilibrate to room temperature cenmed.com.

Biological samples, such as serum or plasma, used in these assays also require careful handling and storage. They are typically stable for up to 7 days when stored at 2-8°C or for 6 months to 1 year when stored at -20°C fishersci.canih.gov. Separated serum or plasma should be kept on ice until assayed or frozen in aliquots for later use, and it is crucial to thaw frozen samples only once to preserve enzyme activity fishersci.cafishersci.cafishersci.ca. The general principle for reagent stability in analytical and pharmaceutical contexts suggests controlling degradation to a range of 5-20% to ensure reliable results, with refrigeration being a key factor in preserving potency and preventing extensive degradation.

Substrate Specificity and Enzyme Structural Characterization

Differential Specificity Towards Cholinesterase Isoforms

The distinct substrate specificities of AChE and BChE are attributed to structural differences within their active sites, particularly the catalytic gorge and associated binding pockets. citius.technologynih.gov

Butyrylthiocholine is a preferred substrate for butyrylcholinesterase (BChE). ontosight.aicitius.technologyscientificlabs.co.uk BChE efficiently catalyzes the hydrolysis of this compound into butyrate (B1204436) and thiocholine (B1204863). ontosight.aiontosight.ai This hydrolysis reaction is frequently employed in biochemical assays to measure BChE activity. ontosight.aiontosight.ai

For instance, human BChE hydrolyzes acetylthiocholine (B1193921) at a rate only about two-fold lower than it hydrolyzes this compound. nih.gov Furthermore, BChE exhibits substrate activation at high substrate concentrations, a characteristic that distinguishes it from AChE. citius.technologynih.govnih.govacs.org The catalytic rate constant (kcat) for human BChE with this compound has been reported to be 45,500 min⁻¹ at pH 8.0 and 25°C, compared to 30,600 min⁻¹ for acetylthiocholine in the same substrate range. nih.gov

| Substrate | Enzyme | kcat (min⁻¹) at pH 8.0, 25°C | Reference |

|---|---|---|---|

| This compound | Human BChE | 45,500 | nih.gov |

| Acetylthiocholine | Human BChE | 30,600 | nih.gov |

While BChE preferentially hydrolyzes this compound, wild-type acetylcholinesterase (AChE) typically shows very limited or no hydrolysis of this larger substrate. citius.technologynih.govplos.orgresearchgate.net AChE is highly specific for acetylthiocholine and even propionylthiocholine (B1208427), but generally does not hydrolyze this compound at all. nih.govplos.org

However, mutations within the active site of AChE can significantly alter its substrate specificity, leading to increased hydrolysis of this compound. For example, a human AChE F295A mutant exhibited over a 130-fold increase in the apparent bimolecular rate constant for this compound compared to the wild-type enzyme. nih.gov Similarly, site-directed mutagenesis in mouse AChE, specifically F288L and F290V, resulted in a double mutant that hydrolyzed this compound almost as efficiently as acetylthiocholine. mdpi.comannualreviews.org This enhanced hydrolysis by AChE acyl pocket mutants further supports the role of these residues in determining substrate specificity. srce.hr

Some studies on vertebrate AChE have also observed time-dependent and substrate-concentration-dependent decreases in catalytic activity with butyryl(thio)choline, suggesting the formation of a non-productive enzyme-substrate complex at high substrate concentrations due to incorrect substrate orientation. nih.gov

This compound Preference for Butyrylcholinesterase

Molecular Determinants of this compound Binding

The precise binding of this compound within the active site of cholinesterases is governed by a combination of specific amino acid residues and distinct structural features.

Aromatic amino acids, including Tryptophan (Trp), Phenylalanine (Phe), and Tyrosine (Tyr), play critical roles in the binding of substrates like this compound within the active site gorge of cholinesterases. mdpi.comupol.cz

In human BChE, a tryptophan residue (Trp82) near the catalytic site facilitates catalysis by forming cation-π interactions with substrates, aiding in their alignment with the catalytic serine. acs.orgembopress.org Tyrosine and phenylalanine residues (e.g., Phe329, Tyr332 in BChE) within the E-helix project into the active site gorge and are implicated in ligand binding. nih.govacs.org Specifically, Tyr332 in BChE has been suggested to be part of the peripheral site and is important for binding substrates and inhibitors. nih.govacs.orgresearchgate.net

In AChE, the anionic site, composed of residues like Trp84, Tyr130, Phe330, and Phe331, is responsible for binding the quaternary ammonium (B1175870) group of choline-containing substrates through cation-π interactions, ensuring proper orientation within the gorge. mdpi.comupol.czembopress.org Differences in these aromatic residues between AChE and BChE contribute significantly to their differing substrate specificities. For example, in BChE, one phenylalanine (Phe330 in AChE numbering) is replaced by Ala328, influencing the enzyme's affinity for certain ligands. mdpi.com

The active site of cholinesterases contains an anionic site and a hydrophobic site, both crucial for this compound binding. The anionic site interacts with the positively charged quaternary ammonium group of choline-containing substrates. upol.cz In human BChE, the aspartate residue D70 (corresponding to D74 in AChE) is a key component of the peripheral anionic site and is involved in the initial binding of charged substrates like this compound and in activation control. acs.orgresearchgate.netnih.govnih.gov Mutations to this residue, such as D70G, can significantly reduce the binding capacity for certain ligands. nih.gov

The hydrophobic site, which accommodates the alcoholic portion of the covalent adduct (tetrahedral intermediate), involves residues like Trp86, Tyr337, and Phe338 in human AChE, operating through nonpolar and/or stacking interactions depending on the substrate. nih.gov

The acyl pocket is a critical determinant of substrate specificity, particularly for substrates differing in their acyl moiety, such as this compound. citius.technologynih.gov In AChE, the acyl binding pocket is characterized by the presence of two phenylalanine residues (Phe295 and Phe297 in human AChE, corresponding to Phe288 and Phe290 in Torpedo AChE), which restrict the space and enhance the catalysis of shorter acyl group-containing substrates like acetylcholine (B1216132). citius.technologynih.govannualreviews.org

In contrast, the acyl binding pocket of BChE contains aliphatic residues such as Leu286 and Val288 (corresponding to Phe295 and Phe297 in AChE), which are less bulky than phenylalanine. citius.technologynih.gov The replacement of these aromatic residues with aliphatic ones in BChE allows for the catalysis of larger acyl group-containing substrates, including butyrylcholine (B1668140) and this compound. citius.technologynih.gov Structural studies of human BChE have shown that its acyl binding pocket is significantly larger than expected, accommodating bulkier substrates. pdbj.org The carbazole (B46965) ring of some inhibitors has been observed to form π–π interactions with aromatic residues like Trp231 and Phe329 in the acyl pocket of human BChE. acs.org

Mutations in the acyl pocket of AChE, such as F295L or F295A, can lead to a significant increase in the enzyme's ability to hydrolyze this compound, demonstrating the crucial role of these residues in defining acyl pocket specificity. nih.govannualreviews.org

Anionic and Hydrophobic Site Interactions

Allosteric and Peripheral Site Interactions

The interaction of this compound with cholinesterases often extends beyond the primary active site, involving peripheral and allosteric regions that significantly influence enzyme activity and kinetics.

Substrate Binding to Peripheral Regulatory Sites

Human butyrylcholinesterase (BChE) exhibits a phenomenon known as substrate activation when interacting with positively charged this compound (BTC). nih.gov This activation is significantly mediated by residues located within the peripheral anionic site (PAS) of the enzyme. Specifically, residues D70 and Y332 in human BChE play a critical role in the initial binding of charged substrates and in regulating this activation. nih.gov

Influence of Allosteric Modulators on Kinetics

Allosteric modulation involves conformational changes within the enzyme that affect its catalytic efficiency. nih.govresearchgate.net this compound itself can induce allosteric effects on BChE activity. researchgate.net While at lower concentrations, the hydrolysis of this compound by BChE typically follows simple Michaelis-Menten kinetics, at intermediate concentrations, the hydrolysis rate can surpass predictions made by Michaelis-Menten kinetics. Conversely, very high concentrations of this compound may lead to a slight inhibition of BChE, indicating a more complex kinetic profile that suggests the involvement of allosteric sites. nih.gov

Beyond the substrate itself, other molecules can act as allosteric modulators. For instance, amyloid-β peptides have been shown to function as allosteric modulators of cholinesterase activity, leading to an increase in the acetylcholine-hydrolyzing capacity of these enzymes. oup.com In the context of butyrylcholinesterase, amyloid-β interacts with a putative activation site located at the entrance of its catalytic tunnel. This interaction is believed to facilitate increased influx of acetylcholine into the catalytic site, consequently enhancing the intrinsic catalytic rate of BChE. oup.com

Studies on genetically modified BChE variants, particularly those expressed in plants, have revealed altered allosteric effects on cholinesterase activity. Some of these variants exhibit hyperbolic Michaelis-Menten kinetics, while others retain or display modified allosteric behavior. researchgate.net The kinetic profiles can show either substrate activation (indicated by a Hill coefficient 'b' greater than 1) or substrate inhibition (where 'b' is less than 1), with Hill coefficients 'n' and 'x' further indicating positive or negative cooperativity. d-nb.info

Structural Features Influencing Reactivity

The chemical structure of this compound, particularly its thioester moiety and ionic nature, profoundly dictates its reactivity and interaction with enzymes.

Thioester Moiety and Hydrolysis Enhancement

This compound is distinguished by its thioester bond, which is a key determinant of its reactivity as an enzyme substrate. scbt.com This thioester linkage enhances the susceptibility of the compound to nucleophilic attack by the enzyme, leading to its rapid hydrolysis. scbt.com The enzymatic hydrolysis of this compound by butyrylcholinesterase yields two primary products: thiocholine and butyric acid. scbt.comnih.gov

While thiocholine thioesters generally exhibit faster hydrolysis rates compared to certain other thioesters, they maintain sufficient stability for various biochemical applications. However, it is important to note that this compound, as a thioester compound, is inherently prone to autohydrolysis in aqueous solutions. google.comgoogle.com This spontaneous non-enzymatic cleavage necessitates careful consideration and subtraction in experimental assays to accurately determine the true enzyme activity. google.com The hydrolytic stability of thiocholine thioesters has been quantitatively assessed, with a reported hydrolysis rate constant (k1) of 7.5 × 10⁻⁷ s⁻¹, suggesting moderate stability under physiological conditions.

Ionic Nature and its Impact on Enzyme-Substrate Dynamics

A defining structural characteristic of this compound is the presence of a positively charged quaternary ammonium group. scbt.com This ionic nature is fundamental to its strong electrostatic interactions with the active site and peripheral sites of cholinesterase enzymes. nih.govnih.govresearchgate.netscbt.com The positive charge of this compound is particularly critical for its engagement with the peripheral anionic site (PAS) residues, such as D70 and Y332 in BChE, which are essential for guiding the substrate into the enzyme's active gorge. nih.gov

Data Tables

Table 1: Kinetic Parameters for Human Butyrylcholinesterase Hydrolysis of this compound

| Parameter | Value | Reference |

| Km | 0.10 mM | nih.gov |

Table 2: Inhibition of Butyrylcholinesterase Hydrolysis by Donepezil

| Substrate | Donepezil IC₅₀ (M) | Reference |

| This compound | 6.77 ± 1.39 × 10⁻⁶ | nih.gov |

| Octanoyl Thioester | 8.84 ± 0.73 × 10⁻⁶ | nih.gov |

Butyrylthiocholine in Diverse Biochemical Research Models

In Vitro Studies of Purified Enzymes

The application of butyrylthiocholine in in vitro studies of purified enzymes is fundamental for understanding the intrinsic properties of cholinesterases.

This compound is a standard substrate for characterizing recombinant cholinesterases, providing a means to assess their catalytic efficiency and purity. Recombinant human butyrylcholinesterase (rhBChE), often expressed in cell lines such as Chinese Hamster Ovary (CHO) cells, has been characterized by its ability to cleave this compound, demonstrating specific activities exceeding 50,000 pmol/min/µg. rndsystems.comelabscience.comsinobiological.com Similarly, recombinant mouse BChE (rmBChE) is also characterized using S-butyrylthiocholine chloride. novusbio.com Studies involving recombinant BChE from transgenic rice cell suspension cultures have utilized this compound to confirm enzymatic behavior comparable to native human BChE. nih.gov Furthermore, chimeric human cholinesterases, engineered to investigate specific ligand interaction sites, have shown that the resultant chimera retained its catalytic activity and Michaelis-Menten constant (Km) value towards this compound, characteristic of BChE. nih.gov

| Recombinant BChE Source | Substrate | Specific Activity | Reference |

|---|---|---|---|

| Human (CHO cells) | This compound | >50,000 pmol/min/µg | rndsystems.comelabscience.comsinobiological.com |

| Mouse | S-Butyrylthiocholine chloride | Not specified, but used for characterization | novusbio.com |

| Transgenic Rice Cell Culture | This compound | Comparable to native human BChE | nih.gov |

This compound plays a crucial role in studies involving partially purified enzyme preparations, allowing for the assessment of substrate preference and kinetic properties. For instance, a cholinesterase purified from Daphnia magna showed a higher affinity for this compound iodide (BTCh) compared to acetylthiocholine (B1193921) iodide (ATCh). The maximum velocity (Vmax) to Michaelis constant (Km) ratio (Vmax/Km) for the Daphnia magna cholinesterase was 8.428 L/(min·mg protein) with BTCh, significantly higher than the 5.346 L/(min·mg protein) observed with ATCh, indicating a preference for BTCh. researchgate.netnih.govnih.gov High concentrations of both ATCh and BTCh were found to suppress the activity of this purified enzyme. researchgate.netnih.govnih.gov In another study, this compound iodide was employed as a specific substrate to test the sensitivity of purified cholinesterase from Puntius javanicus liver to various anticholinesterase compounds. cabidigitallibrary.org

| Enzyme Source | Substrate | Vmax/Km (L/(min·mg protein)) | Observation | Reference |

|---|---|---|---|---|

| Daphnia magna (purified ChE) | This compound iodide (BTCh) | 8.428 | Preferred substrate over ATCh; activity suppressed by high concentrations. | researchgate.netnih.govnih.gov |

| Daphnia magna (purified ChE) | Acetylthiocholine iodide (ATCh) | 5.346 | Less preferred than BTCh; activity suppressed by high concentrations. | researchgate.netnih.govnih.gov |

| Puntius javanicus liver (purified ChE) | This compound iodide | Not specified | Used as specific substrate to test anticholinesterase sensitivity. | cabidigitallibrary.org |

This compound is widely used for determining cholinesterase activity and kinetic parameters in complex biological matrices such as tissue homogenates and cell lysates. The Ellman method, which utilizes this compound and DTNB, is a common spectrophotometric assay for this purpose. sigmaaldrich.comlinear.esantibodies-online.com Studies on rat brain homogenates have shown specific kinetic constants for cholinesterase activity with this compound iodide, with a Vmax of 3.8 × 10^-4 moles/liter/min and a Km of 1.3 × 10^-4 M. capes.gov.br

In human neuroblastoma SH-SY5Y cell lysates, butyrylcholinesterase activity has been identified using specific assays, although acetylcholinesterase activity was found to be approximately 10-fold higher. researchgate.net Research has also highlighted that the serum dilution factor can significantly influence the kinetic parameters of BChE when using S-butyrylthiocholine iodide, with a 400-fold dilution of human serum and a 5 mM substrate concentration being identified as optimal for accurate BChE activity measurement. plos.org Conversely, in Xenopus laevis embryos, the hydrolysis of this compound was observed to be low and largely attributed to non-specific esterases, as it was not substantially inhibited by eserine. biologists.com

| Sample Type | Substrate | Kinetic Parameters | Key Findings | Reference |

|---|---|---|---|---|

| Rat Brain Homogenate | This compound iodide | Vmax: 3.8 × 10^-4 moles/liter/min Km: 1.3 × 10^-4 M | Characterization of cholinesterase kinetics. | capes.gov.br |

| SH-SY5Y Human Neuroblastoma Cell Lysates | This compound | BChE specific activity: 500 units/mg (compared to AChE: 5000 units/mg) | BChE activity present, but AChE activity is 10-fold higher. | researchgate.net |

| Human Serum | S-Butyrylthiocholine iodide (5 mM) | Optimal activity at 400-fold dilution | Serum dilution factor influences kinetic parameters; 400-fold dilution optimal. | plos.org |

| Xenopus laevis Embryo Homogenates | This compound | Low activity, not inhibited by eserine | Hydrolysis likely due to non-specific esterases. | biologists.com |

Studies with Partially Purified Enzyme Preparations

Research in Animal Models and Non-Human Systems

This compound is an essential tool for investigating BChE activity in various animal models and non-human biological systems, providing insights into physiological functions and comparative enzymology.

This compound is widely employed to measure BChE activity in animal plasma, serum, and tissue extracts. Human, horse, and mice typically exhibit high BChE activity in their plasma when measured with this compound, whereas rats show higher acetylcholinesterase activity in plasma. arborassays.comcitius.technology Plasma BChE activity, determined using this compound iodide as a substrate, can serve as an indicator of liver function. nih.govwikipedia.orgnih.gov Studies in mice have utilized this compound to measure plasma BChE activity in the context of investigating its role in ghrelin regulation and aggressive behaviors. pnas.org In Triatoma patagonica eggs, this compound was used to characterize cholinesterase activity in homogenates, observing that activity towards BTCh did not appear to be inhibited by excess substrate, paralleling the behavior of butyrylcholinesterases. researchgate.net

| Species/Sample Type | Substrate | Observed BChE Activity | Reference |

|---|---|---|---|

| Human Plasma/Serum | This compound iodide | High activity (e.g., 6,268 ± 2,506 mU/mL in serum/plasma) | arborassays.comcitius.technologynih.gov |

| Horse Plasma | This compound | High activity | arborassays.comcitius.technology |

| Mouse Plasma | This compound | High activity (e.g., 4,565 mU/mL) | arborassays.comcitius.technologypnas.org |

| Rat Plasma | This compound | Low activity (e.g., 293-365 mU/mL), higher AChE activity | arborassays.comcitius.technology |

| Triatoma patagonica Egg Homogenates | This compound | Activity not inhibited by excess substrate, characteristic of BChE | researchgate.net |

This compound is instrumental in comparative enzymology, allowing researchers to delineate differences in cholinesterase substrate specificities across various species. In a study assessing whole blood cholinesterase activity in domestic animals (dogs, cats, horses, pigs, goats, sheep, and cows), this compound was used alongside acetylthiocholine and propionylthiocholine (B1208427). In ruminants and pigs, this compound yielded very low cholinesterase activity compared to acetylthiocholine. researchgate.netnih.gov However, in dogs and cats, this compound produced high cholinesterase values, and in horses, it was closely followed by propionylthiocholine as the substrate yielding the highest activity. researchgate.netnih.gov

The characterization of cholinesterases in the brain and muscle tissues of the juvenile blue shark (Prionace glauca) also involved this compound iodide as a substrate for BChE. The results suggested that the blue shark brain contains atypical cholinesterases with mixed properties of both AChE and BChE, although acetylthiocholine showed a higher hydrolysis rate. frontiersin.org An atypical BChE identified in the medaka fish (Oryzias latipes) was found to hydrolyze this compound to a considerable extent, distinguishing its substrate specificity from typical AChE or BChE. This atypical enzyme did not exhibit substrate inhibition with this compound, unlike with smaller substrates, further highlighting its unique kinetic profile. plos.org

| Species | Tissue/Fluid | Substrate Preference with this compound | Reference |

|---|---|---|---|

| Ruminants (Goats, Sheep, Cows) & Pigs | Whole Blood | Very low activity with BTCh compared to ATCh | researchgate.netnih.gov |

| Dogs & Cats | Whole Blood | High activity with BTCh | researchgate.netnih.gov |

| Horses | Whole Blood | High activity with BTCh, closely followed by Propionylthiocholine | researchgate.netnih.gov |

| Blue Shark (Prionace glauca) | Brain & Muscle Tissues | Used as BChE substrate; enzyme showed mixed AChE/BChE properties | frontiersin.org |

| Medaka (Oryzias latipes) | Recombinant Atypical BChE | Hydrolyzes BTCh to a considerable extent; no substrate inhibition with BTCh | plos.org |

Investigation of Enzyme Inhibition in Biological Matrices

This compound is extensively utilized as a substrate for characterizing the inhibitory effects of various compounds on butyrylcholinesterase in biological matrices such as human plasma, serum, and horse plasma. nih.govfishersci.comisotope-cmr.comnih.govwikipedia.orgsuprabank.org The Ellman's method, a modified spectrophotometric technique, is a standard for quantitatively evaluating the inhibitory efficacy of test compounds against cholinesterases, including BChE. nih.govuni.luresearchgate.netwikipedia.orgnih.gov

Research has demonstrated the application of this compound in understanding the kinetics of BChE inhibition. For instance, the inhibition of horse plasma cholinesterase by propranolol, using this compound as the substrate, exhibited a first-order dependence on inhibitor concentration, characterized by a Kᵢ value of 8 µM at pH 7.4 and 20°C. fishersci.com This study also revealed that while this compound could partially inhibit the hydrolysis of p-nitrophenylbutyrate, the inhibition of this compound hydrolysis by p-nitrophenylbutyrate was consistent with pure competitive inhibition at two sites within a four-site, low-symmetry enzyme model. fishersci.com

In human plasma, butyrylcholinesterase activity, measured using this compound, can be influenced by other substrates or inhibitors present in the biological matrix. Succinyldicholine, a poor substrate for human wild-type BChE from whole plasma, has been shown to exert an inhibitory effect on the enzyme's hydrolysis of this compound. The inhibition constant for succinyldicholine can be determined using Ellman's colorimetric method, providing insight into its interaction with BChE. nih.gov

The accurate measurement of BChE activity in human serum using S-butyrylthiocholine iodide has been shown to be sensitive to the serum dilution factor. Studies suggest that a 400-fold dilution of serum combined with 5 mM S-butyrylthiocholine iodide can lead to accurate activity measurements, highlighting the importance of optimized assay conditions for reliable results in complex biological samples. nih.gov

Furthermore, this compound has been instrumental in evaluating the inhibitory potential of therapeutic candidates. For example, nitrofurantoin's noncompetitive inhibitory effects against BChE were quantitatively assessed in vitro using this compound iodide as a substrate. wikipedia.org Similarly, testosterone (B1683101) and its metabolites have been investigated as BChE inhibitors, with androst-4-en-3,7-dione demonstrating significant non-competitive inhibition (IC₅₀ = 1.55 µM). fishersci.com Novel uracil-based compounds have also been screened for their BChE inhibitory potency using this compound, yielding competitive (Kci) and uncompetitive (Kui) inhibition constants. google.com

The hydrolysis of this compound by BChE in plasma can also be inhibited by selective BChE inhibitors such as iso-OMPA, which has been used to confirm the role of BChE in specific enzymatic processes. suprabank.orgnih.gov

Table 1: Representative Enzyme Inhibition Findings in Biological Matrices Using this compound

| Inhibitor | Enzyme Source | Substrate | Inhibition Type | Kᵢ / IC₅₀ Value | Reference |

| Propranolol | Horse Plasma BChE | This compound | First-order | Kᵢ = 8 µM | fishersci.com |

| Androst-4-en-3,7-dione | Butyrylcholinesterase | This compound | Non-competitive | IC₅₀ = 1.55 µM | fishersci.com |

| Nitrofurantoin | Butyrylcholinesterase | This compound | Non-competitive | Not specified | wikipedia.org |

| Uracil-based compound 2c | Human BChE | This compound | Mixed | Kci = 10.1 ± 3.1 µM, Kui = 24 ± 4.6 µM | google.com |

| Succinyldicholine | Human Plasma BChE | This compound | Inhibitory | Inhibition constant determined | nih.gov |

| Iso-OMPA | Human Plasma BChE | This compound | Selective | Not specified | suprabank.orgnih.gov |

Dynamic In Vitro Perfusion Models

This compound is a key component in dynamic in vitro perfusion models designed for the real-time assessment of enzyme activity and the evaluation of therapeutic strategies. A notable adaptation of a dynamic in vitro model, originally established for acetylcholinesterase, has been developed for the continuous, real-time determination of human butyrylcholinesterase (BChE) activity. isotope-cmr.comnih.gov

In this model, human plasma, serving as the BChE source, is applied to a syringe filter. An enzyme reactor is then continuously perfused with a solution containing phosphate (B84403) buffer, this compound, and Ellman's reagent at a controlled pH of 7.4 and a temperature of 37°C. This setup allows for the maintenance of stable BChE activity for up to 240 minutes, enabling prolonged observation of enzymatic reactions. isotope-cmr.comnih.gov

The utility of this dynamic perfusion model extends to investigating the potential of human BChE, particularly in combination with cholinesterase reactivators like oximes, to act as a 'pseudo-catalytic' scavenger against organophosphorus nerve agents such as cyclosarin. isotope-cmr.comnih.gov Through the application of various perfusion protocols, this model has successfully demonstrated that BChE-oxime combinations can effectively prevent the irreversible inhibition of BChE by cyclosarin, even at concentrations relevant to toxicological exposures. isotope-cmr.comnih.gov This highlights the model's suitability for exploring the role of human plasma BChE as an endogenous bioscavenger for a range of nerve agents. isotope-cmr.comnih.gov

While microdialysis is an in vivo perfusion technique used for sampling extracellular fluids and studying neurotransmitter release, including acetylcholine (B1216132), in living tissues researchgate.netnih.gov, the dynamic in vitro perfusion models involving this compound primarily focus on controlled enzyme reactor systems for detailed kinetic and inhibition studies outside of a living organism.

Table 2: Key Parameters of a Dynamic In Vitro Perfusion Model for BChE Activity

| Parameter | Value / Description | Reference |

| Enzyme Source | Human plasma | isotope-cmr.comnih.gov |

| Substrate | This compound | isotope-cmr.comnih.gov |

| Detection Method | Ellman's reagent (5,5′-dithiobis(2-nitrobenzoic acid)) | isotope-cmr.comnih.gov |

| Perfusion Medium | Phosphate buffer, this compound, Ellman's reagent | isotope-cmr.comnih.gov |

| pH | 7.4 | isotope-cmr.comnih.gov |

| Temperature | 37°C | isotope-cmr.comnih.gov |

| Stable Activity Duration | Up to 240 minutes | isotope-cmr.comnih.gov |

| Application | Investigation of BChE-oxime combinations as scavengers for organophosphorus nerve agents (e.g., cyclosarin) | isotope-cmr.comnih.gov |

Butyrylthiocholine As a Research Reagent

Methods of Chemical Synthesis for Research Grade Material

The synthesis of research-grade butyrylthiocholine iodide generally involves multi-step chemical reactions designed to ensure high purity and yield. One common approach involves the esterification of butyric acid with thiocholine (B1204863), often carried out under acidic conditions to facilitate the formation of the ester bond .

A more detailed synthetic route, described in patent literature, outlines a four-step process:

Acylation Reaction: 2-tert-butoxycarbonylaminoethanethiol is reacted with butyryl chloride in an esterification to yield S-2-(tert-butoxycarbonylamino)butyrylthiol ethyl ester google.com.

Deprotection Reaction: The S-2-(tert-butoxycarbonylcarbonylamino)butyrylthiol ethyl ester undergoes deprotection in the presence of hydrogen chloride to produce S-2-aminobutyrylthiol ethyl ester hydrochloride google.com.

Methylation Reaction: S-2-aminobutyrylthiol ethyl ester hydrochloride is subjected to a reductive amination reaction with formaldehyde, leading to the formation of S-2-(dimethylamino)butyrylthiol ethyl ester google.com.

Quaternization Reaction: The final step involves the reaction of S-2-(dimethylamino)butyrylthiol ethyl ester with methyl iodide to obtain S-butyrylthiocholine iodide google.comguidechem.com. This quaternization step is crucial for forming the quaternary ammonium (B1175870) salt structure characteristic of this compound iodide. This method is reported to be simple, environmentally friendly, high-yielding (total yield around 60%), and suitable for large-scale preparation google.com.

Another reported method for the quaternization step involves dissolving ethyl S-2-(dimethylamino)butyryl thiolate in tetrahydrofuran (B95107) (THF) and adding methyl iodide dropwise under nitrogen protection, maintaining the temperature between 20-30 °C. The reaction is allowed to stand overnight, and the completion is monitored by thin-layer chromatography (TLC). The product is then filtered, washed with THF, and dried under reduced pressure, achieving a high yield of approximately 94% guidechem.com.

Purity Assessment and Quality Control for Academic Use

Maintaining the high purity of this compound iodide is paramount for accurate and reliable biochemical assays in academic research. Research-grade material is typically specified with a purity of ≥98% or ≥99% fishersci.caciteab.comfishersci.cawikipedia.orgdergipark.org.trsigmaaldrich.com. Various analytical techniques are employed for purity assessment and quality control.

Purity specifications for commercially available this compound Iodide often include:

| Purity Level | Method of Determination | Source |

| ≥99% | Argentometry | fishersci.ca |

| ≥99.0% | Analytical Titration (AT) | sigmaaldrich.com |

| ≥98% | Not specified | fishersci.cadergipark.org.tr |

| ≥97% | Not specified | dergipark.org.tr |

Chromatographic methods are extensively used to assess the purity of this compound iodide. Thin-layer chromatography (TLC) is a rapid, cost-effective, and sensitive technique commonly used for monitoring reaction progress, identifying compounds, and determining the purity of a sample wikipedia.orgresearchgate.netresearchgate.netumass.edulibretexts.org. For purity assessment, a pure sample of this compound iodide should ideally exhibit only a single spot on the TLC plate wikipedia.orgresearchgate.net.

The general procedure for TLC involves:

Spotting: A small amount of the this compound iodide sample, dissolved in a volatile solvent, is applied as a spot near one end of a TLC plate. The plate consists of an inert backing coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, which serves as the stationary phase wikipedia.orgumass.edu.

Development: The spotted plate is placed vertically in a chamber containing a suitable mobile phase (solvent or solvent mixture), ensuring the sample spot remains above the solvent level. The mobile phase then moves up the plate by capillary action, carrying the components of the sample mixture along with it wikipedia.orgumass.edu.

Separation: The separation occurs based on the differential affinities of the compounds for the stationary and mobile phases. Compounds with higher affinity for the mobile phase travel further up the plate, while those with stronger interaction with the stationary phase remain closer to the origin wikipedia.org.

Visualization: Since this compound iodide and its potential impurities may be colorless, the developed plate is often visualized under ultraviolet (UV) light (e.g., at 254 nm) to detect the separated spots wikipedia.orgtandfonline.comresearchgate.netresearchgate.netlibretexts.org. The presence of multiple spots indicates impurities, while a single, well-defined spot suggests high purity wikipedia.orgresearchgate.net. Optimizing the mobile phase composition is often necessary to achieve clear separation of components wikipedia.org.

High-performance liquid chromatography (HPLC) is another powerful technique used for purity determination, offering higher resolution and quantitative analysis capabilities bioclot.com.

The presence of impurities in this compound iodide can significantly impact the accuracy and reliability of enzyme activity assays, particularly those based on the Ellman's method. A notable impurity mentioned is "free mercaptan" fishersci.ca.

Free Mercaptan (Thiocholine): this compound is enzymatically hydrolyzed by BChE to produce butyric acid and thiocholine labcarediagnostics.comlinear.esbioclot.comwikipedia.orgmdpi.comalbany.edunih.govnih.gov. Thiocholine, being a thiol-containing compound, reacts directly with DTNB to form the yellow 5-thio-2-nitrobenzoate anion uni.lulinear.esbioclot.comwikipedia.orgtandfonline.commdpi.comalbany.edu. If the this compound iodide reagent contains pre-existing "free mercaptan" (i.e., thiocholine) as an impurity, it will immediately react with DTNB upon reagent preparation, leading to a background yellow color or an artificially elevated initial absorbance reading in the spectrophotometric assay fishersci.ca. This initial absorbance would interfere with the accurate measurement of the enzyme-catalyzed rate of thiocholine production, resulting in an overestimation of BChE activity or an altered kinetic profile. Quality control measures for this compound iodide often specify a maximum allowable absorbance at 405 nm for free mercaptan, for example, ≤0.20 fishersci.ca.

Other Thiol-containing Compounds: While not necessarily impurities of the this compound reagent itself, other thiol-containing compounds present in the assay mixture, such as glutathione (B108866) (GSH) in biological samples, can also react with DTNB and interfere with the assay. Researchers often need to consider such interferences when designing and interpreting their experiments mdpi.com.

Impact on Kinetic Studies: Impurities can alter the apparent kinetic parameters (e.g., Km, Vmax) of the enzyme reaction by competing with the substrate, inhibiting the enzyme, or reacting with the detection reagent. This underscores the importance of using high-purity reagents for robust and reproducible research findings.

Chromatographic Purity (e.g., TLC)

Storage and Handling for Maintaining Reagent Integrity

Proper storage and handling of this compound iodide are critical to maintain its integrity, prevent degradation, and ensure its effectiveness as a research reagent.

Key recommendations for storage and handling include:

Temperature: this compound iodide should generally be stored at refrigerated temperatures, typically between +2°C to +8°C linear.esfishersci.canih.govcenmed.com. For longer-term storage or for reconstituted stock solutions, freezing at -20°C is often recommended, with stock solutions stable for up to one month at this temperature fishersci.camoleculardepot.com.

Protection from Light: The compound is sensitive to light, and therefore, it should be protected from light exposure during both storage and handling linear.esfishersci.canih.govcenmed.com.

Protection from Moisture and Air: this compound iodide is hygroscopic and sensitive to moisture and air guidechem.com. Containers should be kept tightly closed in a dry place to prevent moisture absorption and degradation linear.esnih.govwikipedia.org. Some suppliers recommend storing under an inert gas .

Handling Precautions: When handling the powder, precautions should be taken to avoid dust formation and direct contact with skin and eyes guidechem.comwikipedia.orgnih.govwikipedia.org. Adequate ventilation, such as local exhaust, should be ensured where dust or aerosols may be generated wikipedia.orgwikipedia.org. Washing hands and face thoroughly after handling is also advised guidechem.comwikipedia.orgwikipedia.org.

Reconstituted Solutions: Once reconstituted, solutions should be stored at 2-8°C and are typically stable for a limited period (e.g., 7 days to 6 weeks, depending on the specific formulation and concentration) linear.escenmed.com. If reconstituted solutions are to be stored for longer, aliquoting and freezing at -20°C is recommended fishersci.ca. Discard reagents if they appear cloudy or show signs of deterioration linear.escenmed.com.

Adherence to these storage and handling guidelines helps to preserve the chemical stability and purity of this compound iodide, thereby ensuring reliable and accurate results in research applications.

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for quantifying butyrylcholinesterase (BuChE) activity using butyrylthiocholine as a substrate?

- Methodological Answer : The Ellman method is widely employed, where this compound hydrolysis is coupled with 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to measure thiocholine production spectrophotometrically at 412 nm . Key parameters include:

- Substrate concentration range: 2.0 × 10⁻⁵ M to 8.0 × 10⁻³ M to avoid substrate inhibition .

- Buffer composition: 0.1 M phosphate buffer (pH 8.0) for optimal enzyme activity .

- Temperature control: Reactions performed at 23°C to minimize thermal denaturation .

Q. How does this compound differ from acetylthiocholine in cholinesterase assays, and how should substrate selection be justified?

- Methodological Answer : this compound is specific for BuChE, whereas acetylthiocholine is hydrolyzed by both acetylcholinesterase (AChE) and BuChE. To isolate BuChE activity:

- Use selective inhibitors like ethopropazine (AChE inhibitor) in mixed enzyme systems .

- Validate substrate specificity via kinetic assays comparing hydrolysis rates of acetylthiocholine vs. This compound .

Advanced Research Questions

Q. How can researchers address contradictions in reported kinetic parameters (e.g., , ) for BuChE across studies using this compound?

- Methodological Answer : Discrepancies often arise from:

- Enzyme source : Purified human serum BuChE vs. recombinant or tissue-derived isoforms (e.g., brain vs. liver) .

- Assay conditions : Variations in pH, ionic strength, or detergents (e.g., gelatin stabilizers) alter enzyme kinetics .

- Data normalization : Express activity as units/mg protein or units/mL serum to ensure comparability .

Q. What experimental design considerations are critical when adapting this compound-based assays for novel applications (e.g., neurotoxicology or pesticide detection)?

- Methodological Answer :

- Matrix effects : Test interference from biological samples (e.g., plasma, tissue homogenates) using spiked recovery experiments .

- Inhibitor screening : Pre-incubate BuChE with test compounds (e.g., organophosphates) and measure residual activity via IC₅₀ calculations .

- High-throughput optimization : Miniaturize assays to 96-well plates while maintaining linearity (e.g., reaction volumes ≤ 200 µL) .

Q. How can structural modeling and mutagenesis elucidate this compound’s interaction with BuChE’s active site?

- Methodological Answer :

- Homology modeling : Use Torpedo AChE structures (53% sequence homology with BuChE) to predict active-site residues .

- Site-directed mutagenesis : Replace aromatic residues (e.g., Phe-288, Phe-290 in AChE) with aliphatic counterparts (Leu/Val) to mimic BuChE’s broader substrate pocket .

- Kinetic validation : Compare hydrolysis rates of wild-type vs. mutant enzymes using this compound to confirm substrate specificity shifts .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing this compound-derived data in complex experimental systems?

- Methodological Answer :

- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate , , or IC₅₀ values .

- Multivariate analysis : Apply ANOVA with Tukey post-hoc tests to compare enzyme activities across treatment groups .

- Error minimization : Replicate assays ≥3 times and report mean ± SEM to account for intra-experimental variability .

Q. How can researchers resolve discrepancies between in vitro and in vivo BuChE inhibition data using this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。